1-Benzyl-3-(pyrrolidin-3-yl)urea
Beschreibung
1-Benzyl-3-(pyrrolidin-3-yl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a pyrrolidin-3-yl group (a five-membered cyclic amine) attached to the other nitrogen.
Eigenschaften
IUPAC Name |
1-benzyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(pyrrolidin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with pyrrolidine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of 1-Benzyl-3-(pyrrolidin-3-yl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
1-Benzyl-3-(pyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the benzyl group, converting it into a benzaldehyde or benzoic acid derivative.
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form corresponding amines.
Substitution:
- Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, tetrahydrofuran.
- Catalysts: Triethylamine.
Major Products:
- Oxidation products: Benzaldehyde, benzoic acid derivatives.
- Reduction products: Corresponding amines.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The following table summarizes key physicochemical properties of 1-Benzyl-3-(pyrrolidin-3-yl)urea analogs and related aryl-substituted urea derivatives:
Key Observations
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -F, -Br, -NO₂) increase polarity and intermolecular interactions, leading to higher melting points. For example, 1-Benzyl-3-(4-fluorophenyl)urea has a melting point of 179°C , whereas analogs with alkyl groups (e.g., p-tolyl) lack reported melting points, suggesting lower crystalline stability. The pyrrolidine-containing analog (3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea) may exhibit distinct thermal behavior due to the cyclic amine’s conformational flexibility and hydrogen-bonding capacity .
Pyrrolidine derivatives, however, may show improved solubility in aqueous or protic solvents due to the amine’s basicity.
Synthetic Yields and Methods :
- 1-Benzyl-3-(4-fluorophenyl)urea is synthesized in 97% yield via solution-phase methods , indicating efficient coupling reactions. Pyrrolidine-containing analogs may require specialized conditions (e.g., protection/deprotection of the amine) to avoid side reactions.
Spectroscopic Characteristics :
- Infrared (IR) and NMR data for 1-Benzyl-3-(4-fluorophenyl)urea confirm urea NH stretches (3354 cm⁻¹) and aromatic proton environments . Pyrrolidine-containing derivatives would exhibit distinct signals for the cyclic amine protons (e.g., δ 2.5–3.5 ppm in ^1H NMR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
